Pinacyanol bromide

Description

The exact mass of the compound Pinacyanol bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Pinacyanol bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pinacyanol bromide including the price, delivery time, and more detailed information at info@benchchem.com.

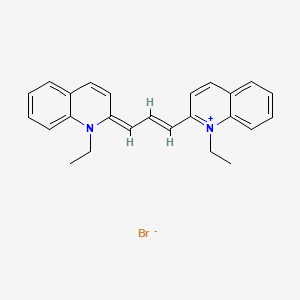

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]quinoline;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N2.BrH/c1-3-26-22(18-16-20-10-5-7-14-24(20)26)12-9-13-23-19-17-21-11-6-8-15-25(21)27(23)4-2;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COPIHGSSCONEQG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Pinacyanol bromide chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinacyanol bromide, with the systematic IUPAC name (2E)-1-ethyl-2-[(E)-3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]quinoline;bromide, is a cationic cyanine (B1664457) dye.[1] Historically significant as a photographic sensitizer, its utility has expanded into various scientific and biomedical research fields. This technical guide provides an in-depth overview of the chemical structure, properties, and key applications of Pinacyanol bromide, with a focus on experimental protocols and data presentation for the research community.

Chemical Structure and Properties

Pinacyanol bromide possesses a polymethine chain linking two quinoline (B57606) heterocyclic systems. This conjugated π-system is responsible for its characteristic color and fluorescent properties.

digraph "Pinacyanol_bromide_structure" {

graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];

node [shape=plaintext, fontname="Arial", fontsize=12];

edge [fontname="Arial", fontsize=10];

// Atom nodes

N1 [label="N", pos="0,1.5!"];

N2 [label="N", pos="5,1.5!"];

C1 [label="C", pos="-1,1.5!"];

C2 [label="C", pos="-1.5,0.5!"];

C3 [label="C", pos="-1,-0.5!"];

C4 [label="C", pos="0,-0.5!"];

C5 [label="C", pos="0.5,0.5!"];

C6 [label="C", pos="-2.5,0.5!"];

C7 [label="C", pos="-3,-0.5!"];

C8 [label="C", pos="-2.5,-1.5!"];

C9 [label="C", pos="-1.5,-1.5!"];

C10 [label="C", pos="1,1.5!"];

C11 [label="C", pos="2,1.5!"];

C12 [label="C", pos="3,1.5!"];

C13 [label="C", pos="4,1.5!"];

C14 [label="C", pos="6,1.5!"];

C15 [label="C", pos="6.5,0.5!"];

C16 [label="C", pos="6,-0.5!"];

C17 [label="C", pos="5,-0.5!"];

C18 [label="C", pos="7.5,0.5!"];

C19 [label="C", pos="8,-0.5!"];

C20 [label="C", pos="7.5,-1.5!"];

C21 [label="C", pos="6.5,-1.5!"];

C22 [label="C", pos="-0.5,2.5!"];

C23 [label="C", pos="-1,3.5!"];

C24 [label="C", pos="5.5,2.5!"];

C25 [label="C", pos="6,3.5!"];

Br [label="Br-", pos="3,-2.5!"];

// Bonds

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- N1;

N1 -- C1;

C2 -- C6;

C6 -- C7;

C7 -- C8;

C8 -- C9;

C9 -- C3;

C1 -- C10;

C10 -- C11;

C11 -- C12;

C12 -- C13;

C13 -- N2;

N2 -- C14;

C14 -- C15;

C15 -- C16;

C16 -- C17;

C17 -- N2;

C15 -- C18;

C18 -- C19;

C19 -- C20;

C20 -- C21;

C21 -- C16;

N1 -- C22;

C22 -- C23;

N2 -- C24;

C24 -- C25;

// Double bonds

edge [style=double];

C1=C5;

C3=C9;

C6=C7;

C10=C11;

C12=C13;

C14=C17;

C16=C21;

C18=C19;

// Aromatic rings (approximated with alternating single/double bonds)

edge [style=solid];

C2 -- C3 [style=double];

C4 -- C5 [style=double];

C7 -- C8 [style=double];

C15 -- C16 [style=double];

C17 -- N2 [style=double];

C19 -- C20 [style=double];

}

Figure 2: General workflow for the synthesis of Pinacyanol bromide.

Materials:

-

Quinaldine (B1664567) ethiodide

-

Quinoline ethiodide

-

Anhydrous ethanol (B145695)

-

-

Diethyl ether

-

Anion exchange resin (bromide form)

Procedure:

-

Dissolve quinaldine ethiodide and quinoline ethiodide in anhydrous ethanol in a round-bottom flask.

-

Add pyridine to the solution and reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the crude product (Pinacyanol iodide).

-

Collect the crystals by filtration and wash with cold ethanol and then diethyl ether.

-

Recrystallize the crude product from ethanol to obtain pure Pinacyanol iodide.

-

To obtain Pinacyanol bromide, dissolve the purified Pinacyanol iodide in a suitable solvent and pass it through an anion exchange column charged with bromide ions.

-

Evaporate the solvent to yield Pinacyanol bromide.

Pinacyanol Bromide as a pH Indicator

Pinacyanol bromide exhibits solvatochromism, and its color is sensitive to the polarity and pH of the medium.[2] This property allows it to be used as a pH indicator.

Preparation of Indicator Solution:

-

Prepare a 0.1% (w/v) solution of Pinacyanol bromide in ethanol.

Procedure for pH Determination:

-

Add 1-2 drops of the Pinacyanol bromide indicator solution to the sample solution.

-

Observe the color change and compare it to a standard color chart to estimate the pH.

pH Range Color < 6.0 Blue 6.0 - 7.0 Bluish-Violet > 7.0 Violet-Red

Note: The exact pH transition range and colors can be influenced by the solvent system and the presence of other solutes.

Mitochondrial Staining Protocol

Pinacyanol is a vital stain that can be used to visualize mitochondria in living cells.[3] The cationic nature of the dye leads to its accumulation in the mitochondria due to the negative mitochondrial membrane potential.

Figure 3: Workflow for mitochondrial staining with Pinacyanol bromide.

Materials:

-

Live cells cultured on glass-bottom dishes or coverslips

-

Pinacyanol bromide

-

Absolute ethanol

-

Physiological saline or cell culture medium

-

Fluorescence microscope

Procedure:

-

Preparation of Staining Solution: Prepare a 0.1% stock solution of Pinacyanol bromide in absolute alcohol. Immediately before use, dilute the stock solution in physiological saline or cell culture medium. A satisfactory dilution for many cell types is one drop of the stock solution per cubic centimeter of saline/medium.[4] The optimal concentration should be determined empirically for each cell type.

-

Cell Preparation: Grow cells to the desired confluency on a suitable imaging substrate.

-

Staining: Remove the culture medium and wash the cells with pre-warmed physiological saline. Add the Pinacyanol bromide staining solution to the cells and incubate for 10-30 minutes at 37°C.

-

Washing: Remove the staining solution and wash the cells gently with pre-warmed physiological saline to remove excess dye.

-

Imaging: Immediately visualize the stained mitochondria using a fluorescence microscope with appropriate filter sets (Excitation: ~600 nm, Emission: ~620 nm). Mitochondria will appear as fluorescently labeled structures within the cytoplasm.

Biological Activity and Signaling Pathways

The primary application of Pinacyanol bromide in a biological context is as a fluorescent probe and stain. There is limited evidence in the scientific literature to suggest that Pinacyanol bromide directly and specifically interacts with or modulates major cellular signaling pathways such as NF-κB, MAPK, or Akt pathways in a manner similar to targeted therapeutic agents. Its biological effects are largely attributed to its physicochemical properties as a cationic dye that accumulates in mitochondria. Any observed downstream cellular effects are likely secondary to its accumulation and potential impact on mitochondrial function, rather than a direct interaction with specific signaling proteins. Further research is required to explore any potential off-target effects on cellular signaling.

Safety and Handling

Pinacyanol bromide should be handled with care in a laboratory setting. It is advisable to wear personal protective equipment, including gloves and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

Pinacyanol bromide is a versatile cyanine dye with a rich history and a growing number of applications in modern research. Its well-defined chemical structure and predictable spectroscopic properties make it a valuable tool for fluorescence-based assays. The experimental protocols provided in this guide offer a starting point for researchers to utilize Pinacyanol bromide in their studies. As with any experimental technique, optimization of the provided protocols for specific applications and cell types is recommended to achieve the best results.

References

Pinacyanol Cyanine Dye: A Technical Guide to Its History and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinacyanol, a member of the cyanine (B1664457) dye family, holds a significant place in the history of synthetic organic chemistry and photographic technology. This technical guide provides an in-depth exploration of the history, synthesis, and photophysical properties of Pinacyanol. It details the dye's discovery and its pivotal role as a photographic sensitizer. A comprehensive experimental protocol for its synthesis is provided, along with a summary of its key quantitative properties. This document serves as a core resource for researchers and professionals requiring a deep understanding of this classic polymethine dye.

Introduction to Pinacyanol

Pinacyanol is a cationic polymethine dye characterized by two quinoline (B57606) heterocyclic systems linked by a three-carbon methine bridge.[1] Its IUPAC name is 1-ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]quinoline, and it is also commonly known as 1,1′-Diethyl-2,2′-carbocyanine.[2][3] The "carbo" designation indicates a three-carbon chain linking the heterocyclic nuclei.[2] The molecule exists as a salt, with common counterions being chloride, iodide, or bromide.[1][2]

First synthesized in the early 20th century, Pinacyanol was one of the most important sensitizing dyes for photographic emulsions, extending their sensitivity into the red portion of the visible spectrum.[2][4] While its use in photography has been largely superseded by more stable and efficient dyes, scientific interest in Pinacyanol persists due to its interesting photophysical properties, including its tendency to form aggregates in solution and its use as a solvatochromic indicator.[2][4] It finds modern applications as a histological stain, a probe for bacterial polysaccharides, and a reagent in organic synthesis and materials science.[5][6]

Historical Development

The story of Pinacyanol is intertwined with the advancement of photography. The era of synthetic dyes began in the mid-19th century with the synthesis of aniline (B41778) and the accidental discovery of mauveine by William H. Perkin in 1856.[2] The first cyanine dye, "Quinoline Blue," was synthesized by Charles Greville Williams in the same year.[7]

Key milestones in the history of Pinacyanol include:

-

c. 1902-1904: Arthur Traube and Adolf Miethe demonstrated the utility of isocyanine dyes for creating panchromatic emulsions, which are sensitive to the entire visible light spectrum. The use of Pinacyanol in constructing color photographic plates was noted during this period.[2]

-

1905: The German researcher Benno Homolka, working for Farbwerke vorm. Meister, Lucius & Brüning, synthesized Pinacyanol.[2] He used it to modify photographic emulsions, significantly improving their sensitivity to the long-wave, red part of the spectrum.[2] The dye was patented and sold under the trade name "Pinacyanol."[4]

-

1920: The first symmetrical trimethine quinoline-containing cyanine dye, Pinacyanol iodide (also known as Sensitol Red), was described by Mills and Pope, and independently by Wise, Adams, Stewart, and Lund.[7]

-

Early 1920s: Louis E. Wise and his collaborators developed a detailed procedure for synthesizing a purer form of Pinacyanol, addressing the issue of impurities in earlier methods.[2] Around this time, Pinacyanol became a standard for photographic materials and was actively used as an ingredient in panchromatic light-sensitive substrates.[4]

The development of Pinacyanol was a critical step that enabled full-color separation, paving the way for color photography and cinematography.[2]

Chemical Synthesis

Pinacyanol is a symmetrical carbocyanine dye. Its synthesis typically involves the condensation of two molecules of a quinaldinium salt with a reagent that provides the central carbon of the three-carbon methine bridge.

General Reaction Pathway

The classical synthesis, as first described in the early 20th century, involves the reaction of two equivalents of quinaldine (B1664567) ethiodide with formaldehyde (B43269) in a basic medium, typically pyridine (B92270) or piperidine (B6355638) in ethanol.[7] One molecule of quinaldine ethiodide reacts with formaldehyde to form an intermediate, which then condenses with a second molecule of quinaldine ethiodide to yield the final Pinacyanol dye.

A logical workflow for the synthesis is illustrated below.

Caption: Logical workflow for the synthesis of Pinacyanol.

The chemical reaction pathway is detailed in the diagram below.

Caption: Simplified reaction pathway for Pinacyanol synthesis.

Detailed Experimental Protocol

The following protocol is based on the methods described by Wise et al., which were developed to produce a relatively pure product.[2]

Materials:

-

Quinaldine Ethiodide (1,-Ethyl-2-methylquinolinium iodide)

-

Trioxymethylene (paraformaldehyde) or 37% Formalin solution

-

Pyridine (anhydrous)

-

Ethanol (absolute)

Procedure:

-

Preparation of Reactants: In a round-bottom flask equipped with a reflux condenser, dissolve 10 g of quinaldine ethiodide in 50 mL of absolute ethanol.

-

Addition of Reagents: To the solution, add 5 mL of 37% aqueous formaldehyde solution (or an equivalent amount of trioxymethylene) and 5 mL of pyridine. Pyridine acts as a basic catalyst for the condensation reaction.

-

Reaction: Gently reflux the mixture on a water bath for 1 hour. The solution will gradually develop a deep blue color as the Pinacyanol dye is formed.

-

Isolation of Crude Product: After reflux, cool the reaction mixture in an ice bath. The crude Pinacyanol iodide will precipitate as dark green crystals.

-

Purification by Recrystallization:

-

Collect the crude crystals by vacuum filtration and wash them with a small amount of cold ethanol.

-

To purify the product, dissolve the crude crystals in a minimal amount of hot absolute ethanol.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.

-

Collect the purified crystals by vacuum filtration. The crystals should have a characteristic green metallic luster.

-

-

Drying: Dry the purified crystals in a vacuum desiccator.

Safety Precautions: Quinaldine, pyridine, and formaldehyde are toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

Properties of Pinacyanol

Pinacyanol's properties are highly dependent on the solvent and its concentration due to its tendency to form aggregates (dimers, trimers, etc.).[2]

Physical Properties

| Property | Value |

| Chemical Formula | C₂₅H₂₅N₂⁺ (cation) |

| Molecular Weight (Iodide Salt) | 480.38 g/mol [3] |

| Molecular Weight (Chloride Salt) | 388.93 g/mol [6][8][9] |

| Appearance | Green to dark green crystalline powder[5] |

| Melting Point | ~270 °C (decomposes)[6] |

| Solubility | Soluble in water and alcohols like methanol (B129727) and ethanol[3][8] |

Photophysical Properties

The absorption spectrum of Pinacyanol in dilute solutions typically shows a primary absorption band (α-band) corresponding to the monomer, and a shorter-wavelength shoulder (β-band) often associated with aggregates (H-aggregates) or vibrational transitions.[6]

| Parameter | Value | Solvent | Reference |

| Absorption Max (λmax) | 603.5 nm | Methanol | [10] |

| Molar Extinction Coefficient (ε) | 128,000 cm⁻¹M⁻¹ (at 603.5 nm) | Methanol | [10] |

| Molar Extinction Coefficient (ε) | 192,000 cm⁻¹M⁻¹ (monomer) | Ethanol-Water | [11] |

| Fluorescence Emission Max (λem) | ~622 nm | Methanol | [2] |

| Fluorescence Quantum Yield (ΦF) | 0.001 | Methanol | [2][10] |

Note: The molar extinction coefficient can vary significantly with solvent and concentration due to aggregation effects.[11] The quantum yield is notably low, indicating that non-radiative decay pathways are the primary means of deactivating the excited singlet state.[12][13]

Applications

While its historical importance was in photography, Pinacyanol continues to be used in various scientific and industrial fields.

-

Histology and Staining: It is employed as a histological stain and for the study of bacterial polysaccharides.[6]

-

Probing Molecular Interactions: Its spectral sensitivity to the environment makes it a useful probe for studying micelle formation, vesicles, and interactions with polymers and DNA.[2]

-

Organic Synthesis: It serves as a reagent and intermediate in the synthesis of other complex organic molecules and dyes.[5]

-

Material Science: Pinacyanol is explored for creating advanced materials, and its aggregation properties are used to template the formation of mesoporous silica (B1680970) nanofibers.[2]

-

Redox Indicator: It can be used as a redox indicator to monitor peroxide activation.

Conclusion

Pinacyanol is a historically significant cyanine dye that played a crucial role in the development of panchromatic photographic film. Its synthesis from quinaldinium salts is a classic example of cyanine dye formation. Although largely replaced in photography, its unique photophysical properties, particularly its solvent- and concentration-dependent aggregation, ensure its continued relevance in chemical research, materials science, and various analytical applications. This guide provides the foundational technical information required for professionals working with or researching this important compound.

References

- 1. mdpi.com [mdpi.com]

- 2. CAS 605-91-4: Pinacyanol | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. ピナシアノールクロリド | Sigma-Aldrich [sigmaaldrich.com]

- 6. Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. Pinacyanol chloride 2768-90-3 [sigmaaldrich.com]

- 9. omlc.org [omlc.org]

- 10. researchgate.net [researchgate.net]

- 11. Ultrafast photoisomerization of pinacyanol: watching an excited state reaction transiting from barrier to barrierless forms - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Flash photolysis of cyanine dyes. Pinacyanol chloride (1,1′-diethyl-2,2′-carbocyanine chloride) - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

Pinacyanol Bromide: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Pinacyanol bromide, a versatile cyanine (B1664457) dye with significant applications in biomedical research and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and key applications, with a focus on its emerging role in photodynamic therapy.

Core Compound Data

Pinacyanol bromide, systematically known as 1,1'-Diethyl-2,2'-carbocyanine bromide, is a cationic polymethine dye. Below is a summary of its key quantitative data.

| Property | Value | Reference(s) |

| CAS Number | 2670-67-9 | [1][2] |

| Molecular Formula | C₂₅H₂₅BrN₂ | [1][2] |

| Molecular Weight | 433.38 g/mol | [1][2] |

| Appearance | Green to very dark green powder | [3] |

| Melting Point | 286 °C (decomposes) | [3] |

| Purity | ≥ 95% (Dye content) | [3] |

Synthesis Overview

Key Applications and Experimental Protocols

Pinacyanol bromide's utility spans various scientific domains, from a classic photographic sensitizer (B1316253) to a modern tool in cancer research.[4][5]

Photodynamic Therapy (PDT)

Pinacyanol bromide is explored for its potential as a photosensitizer in PDT, a non-invasive cancer treatment.[3] Upon activation with a specific wavelength of light, photosensitizers like pinacyanol produce reactive oxygen species (ROS) that induce cell death in targeted cancer cells.[6][7][8] Cyanine dyes, in particular, show promise due to their ability to be activated by light in the near-infrared range, which allows for deeper tissue penetration.[8]

Experimental Protocol: In Vitro Phototoxicity Assay

This protocol outlines a general procedure for evaluating the photodynamic efficacy of Pinacyanol bromide on a cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

-

Pinacyanol bromide

-

MCF-7 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT or other viability assay kit

-

Light source with appropriate wavelength for pinacyanol excitation (around 600-630 nm)

-

96-well plates

Procedure:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Photosensitizer Incubation: Prepare a stock solution of Pinacyanol bromide in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in the cell culture medium. Replace the medium in the wells with the Pinacyanol bromide solutions and incubate for a specified period (e.g., 4-24 hours) to allow for cellular uptake. Include control wells with no photosensitizer.

-

Irradiation: After incubation, wash the cells with PBS to remove any extracellular photosensitizer. Add fresh, phenol (B47542) red-free medium to each well. Expose the cells to a light source at a specific wavelength and dose. Keep a set of plates in the dark as a control for dark toxicity.

-

Post-Irradiation Incubation: Incubate the cells for another 24-48 hours.

-

Viability Assessment: Assess cell viability using an MTT assay or a similar method. This will quantify the phototoxic effect of Pinacyanol bromide.

Biological Staining

Pinacyanol dyes have been historically used as biological stains. For instance, Pinacyanol erythrosinate has been employed as a selective stain for mast cells.

Experimental Protocol: General Cell Staining

This is a generalized protocol for using Pinacyanol bromide as a fluorescent stain for cultured cells.

Materials:

-

Adherent cells grown on coverslips

-

Pinacyanol bromide solution (e.g., 1-10 µM in PBS)

-

PBS

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Preparation: Grow cells on sterile glass coverslips in a petri dish.

-

Staining: Wash the cells with PBS. Incubate the cells with the Pinacyanol bromide staining solution for 15-30 minutes at room temperature, protected from light.

-

Washing: Wash the cells two to three times with PBS to remove excess stain.

-

Fixation (Optional): If required, fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Mounting: Mount the coverslip onto a microscope slide using a suitable mounting medium.

-

Visualization: Observe the stained cells using a fluorescence microscope with appropriate filter sets for pinacyanol's excitation and emission spectra.

Signaling Pathways in Pinacyanol-Mediated Photodynamic Therapy

The primary mechanism of action for cyanine dyes in PDT is the induction of apoptosis (programmed cell death) through the generation of ROS. These ROS can damage various cellular components, with mitochondria being a key target for many cationic cyanine dyes.

The diagram below illustrates a plausible signaling pathway for apoptosis induced by Pinacyanol bromide in PDT.

Caption: Apoptotic signaling pathway initiated by Pinacyanol bromide-mediated PDT.

The workflow for a typical in vitro PDT experiment is depicted below.

Caption: Experimental workflow for in vitro photodynamic therapy using Pinacyanol bromide.

References

- 1. scbt.com [scbt.com]

- 2. calpaclab.com [calpaclab.com]

- 3. chemimpex.com [chemimpex.com]

- 4. The First Century of Successful Applications of Pinacyanol: Some Noteworthy Results [mdpi.com]

- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 6. Photodynamic Therapy to Treat Cancer - NCI [cancer.gov]

- 7. Photodynamic Therapy | American Cancer Society [cancer.org]

- 8. Optics & Photonics News - Better Photodynamic Therapy for Breast Cancer [optica-opn.org]

An In-depth Technical Guide to the Spectral Properties of Pinacyanol Bromide in Different Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics of Pinacyanol bromide, a cationic cyanine (B1664457) dye, in various solvent environments. Understanding the solvatochromic behavior of this dye is crucial for its application in diverse fields, including photography, biochemistry, and as a probe for micellar systems.[1][2] This document details the dye's absorption and emission properties, presents experimental protocols for their measurement, and visually illustrates the underlying principles and workflows.

Core Spectral Properties and Solvatochromism

Pinacyanol is a cyanine dye known for its amphipathic nature, allowing solubility in a range of solvents from water to chloroform.[1] Its visible absorption spectrum is highly sensitive to the surrounding environment. In aqueous solutions, Pinacyanol exists in equilibrium between its monomeric form and various aggregated states (dimers, trimers).[3] The monomer typically exhibits an absorption maximum (λmax) around 600 nm, while dimers and higher aggregates show blue-shifted absorption bands at approximately 550 nm and 517 nm, respectively.[1]

The phenomenon where the absorption or emission wavelength of a substance changes with solvent polarity is known as solvatochromism. The electronic absorption spectra of Pinacyanol are significantly affected by both non-specific (dielectric constant, refractive index) and specific (hydrogen bonding) solute-solvent interactions. Studies have correlated the spectral shifts with Kamlet-Taft solvent parameters, such as dipolarity/polarizability (π*), hydrogen bond donating capacity (α), and hydrogen bond accepting capacity (β), to quantify these interactions. Generally, in the presence of surfactants or upon addition of organic solvents, aggregates tend to break down into monomers, leading to a bathochromic (red) shift in the main absorption band.[3]

Quantitative Spectral Data

The absorption maximum (λmax) of Pinacyanol shifts in response to the solvent type. The following table summarizes representative absorption maxima for the Pinacyanol monomer in various solvents, illustrating its solvatochromic behavior. A total spectral shift of up to 20 nm can be observed across different solvents.

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λmax (nm) |

| Water | 80.1 | 1.333 | ~600[1] |

| Methanol | 32.7 | 1.329 | ~604[4][5] |

| Ethanol | 24.6 | 1.361 | ~605[6] |

| Chloroform | 4.8 | 1.446 | ~610[7] |

| Pyridine | 12.4 | 1.509 | ~612[7] |

Note: The exact λmax can vary slightly depending on dye concentration, purity, and the specific salt form (chloride or bromide).

Experimental Protocols

Accurate determination of the spectral properties of Pinacyanol bromide requires meticulous experimental procedures.

-

Pinacyanol Bromide/Chloride (Sigma-Aldrich or equivalent)

-

HPLC-grade solvents (E. Merck or equivalent)

-

Double distilled or deionized water

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)[5]

-

Stock Solution: Prepare a stock solution of Pinacyanol at a concentration of 1 x 10⁻⁵ mol dm⁻³. Weigh the appropriate amount of dye and dissolve it in a suitable solvent (e.g., double distilled water or methanol) in a volumetric flask.

-

Light Protection and Storage: The stock solution should be wrapped in black paper or stored in an amber bottle and kept at a low temperature (e.g., 4°C) to prevent photochemical degradation. Solutions should ideally be used on the day of preparation.[6]

-

Working Solutions: Prepare working solutions at the desired concentration (e.g., 1 x 10⁻⁶ M) by diluting the stock solution with the various solvents to be tested.[4] Ensure the final absorbance is within the linear range of the spectrophotometer (typically < 1.0) to avoid inner-filter effects.[5]

3.3.1. Absorption Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer, such as a Perkin-Elmer Lambda 25 or a Cary 3, is suitable for these measurements.[5]

-

Procedure:

-

Allow the instrument to warm up and stabilize.

-

Use a quartz cuvette with a 1 cm path length.

-

Record a baseline spectrum using a cuvette filled with the pure solvent that will be used for the sample.

-

Rinse the cuvette with the sample solution before filling it for measurement.

-

Record the absorption spectrum of the Pinacyanol solution over the desired wavelength range (e.g., 400-800 nm).[4]

-

-

Typical Instrument Parameters:

3.3.2. Fluorescence Spectroscopy

-

Instrumentation: A spectrofluorometer, such as a Spex FluoroMax, is used for emission spectra.[5]

-

Procedure:

-

Prepare samples in 1 cm quartz cuvettes, ensuring the absorbance at the excitation wavelength is less than 0.1 to prevent inner-filter effects.[5]

-

Set the excitation wavelength. For Pinacyanol in methanol, 550 nm is a suitable excitation wavelength.[5]

-

Scan the emission monochromator across the expected emission range to record the fluorescence spectrum.

-

Subtract dark counts and correct the spectra for wavelength-dependent instrument sensitivity.[5]

-

-

Typical Instrument Parameters:

Visualizations: Workflows and Relationships

Diagrams created using Graphviz illustrate key relationships and processes in the study of Pinacyanol's spectral properties.

Caption: Logical diagram of solvatochromism in Pinacyanol.

Caption: Experimental workflow for spectral analysis.

References

A Technical Guide to the Photophysical Properties of Pinacyanol Bromide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the quantum yield and molar extinction coefficient of Pinacyanol, a cationic cyanine (B1664457) dye. Pinacyanol is notable for its applications in photography as a sensitizer (B1316253) and in various fields of spectroscopy and materials science.[1][2] Its photophysical properties are highly sensitive to the solvent environment and its concentration, primarily due to a strong tendency to form aggregates (dimers, trimers, and higher-order structures).[3][4] This guide synthesizes key data from the literature, presents detailed experimental protocols for characterization, and offers visual workflows for these procedures.

Quantitative Photophysical Data

The quantum yield and molar extinction coefficient of Pinacyanol are heavily dependent on its aggregation state (monomer vs. aggregates) and the solvent used. The data below is compiled for Pinacyanol salts (chloride and iodide), which are structurally analogous to the bromide salt and provide a reliable reference for its expected behavior.

| Parameter | Species | Solvent | Wavelength (λmax) | Value | Citation |

| Fluorescence Quantum Yield (Φf) | Pinacyanol Iodide | Methanol | 622 nm (Emission) | 0.001 | [5][6] |

| Molar Extinction Coefficient (ε) | Pinacyanol Chloride (Monomer) | 7.5% Ethanol / 92.5% Water | 601 nm | 1.92 x 10⁵ M⁻¹cm⁻¹ | [5] |

| Pinacyanol Chloride (Dimer) | 7.5% Ethanol / 92.5% Water | 546 nm | 1.56 x 10⁵ M⁻¹cm⁻¹ | [5] | |

| Pinacyanol Chloride (Trimer) | 7.5% Ethanol / 92.5% Water | 522 nm | 2.82 x 10⁵ M⁻¹cm⁻¹ | [5] | |

| Pinacyanol Chloride (Monomer) | Ethanol | 606 nm | 1.75 x 10⁵ M⁻¹cm⁻¹ | [3] | |

| Pinacyanol Iodide (Monomer) | Methanol | 603.5 nm | 1.28 x 10⁵ M⁻¹cm⁻¹ | [6] | |

| Pinacyanol Chloride (Triplet State) | Methanol, Ethylene Glycol, Glycerol | 635 nm | 5.8 x 10⁴ M⁻¹cm⁻¹ | [7] |

Note: The fluorescence quantum yield of Pinacyanol is notably low, indicating that non-radiative processes, primarily internal conversion, are the dominant pathways for deactivation of the excited singlet state.[7]

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the molar extinction coefficient and fluorescence quantum yield.

Protocol 1: Determination of Molar Extinction Coefficient (ε)

This protocol is based on the Beer-Lambert law, which describes the linear relationship between absorbance and the concentration of an absorbing species.[8]

1. Materials and Equipment:

-

Pinacyanol bromide

-

Spectroscopic grade solvent (e.g., Ethanol)

-

Volumetric flasks and pipettes for accurate dilutions

-

Dual-beam UV-Vis spectrophotometer

-

1 cm path length quartz cuvettes

2. Procedure:

- Stock Solution Preparation: Accurately weigh a small amount of Pinacyanol bromide and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 10⁻⁴ M).

- Serial Dilutions: Prepare a series of at least five dilutions from the stock solution. The concentrations should be chosen to yield absorbance values in the range of 0.1 to 1.0 at the absorption maximum to ensure linearity.

- Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. Set the desired wavelength range to scan (e.g., 400-700 nm).

- Blank Measurement: Fill a cuvette with the pure solvent and use it to record a baseline (autozero) correction.

- Absorbance Measurement: Measure the absorbance spectrum for each of the prepared dilutions, starting from the least concentrated. Record the absorbance value at the wavelength of maximum absorbance (λmax). For Pinacyanol monomer in ethanol, this is approximately 606 nm.[3]

- Data Analysis:

- Plot the measured absorbance at λmax on the y-axis against the corresponding molar concentration on the x-axis.

- Perform a linear regression on the data points. The plot should be a straight line passing through the origin.

- According to the Beer-Lambert Law (A = εbc, where A is absorbance, b is the path length in cm, and c is the concentration in mol/L), the slope of the line is equal to the molar extinction coefficient (ε) when the path length (b) is 1 cm.[8]

Protocol 2: Determination of Relative Fluorescence Quantum Yield (Φf)

This protocol uses the comparative method, which involves comparing the fluorescence properties of the sample to a well-characterized fluorescence standard with a known quantum yield (Φf,ST).[9]

1. Materials and Equipment:

-

Pinacyanol bromide (Test Sample)

-

A suitable fluorescence standard with a known quantum yield in a similar spectral region (e.g., Cresyl Violet or Nile Blue A).

-

Spectroscopic grade solvent(s). The same solvent should be used for the sample and standard if possible. If not, a correction for the refractive index is required.[9]

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Corrected fluorescence spectrometer (spectrofluorometer)

-

1 cm path length quartz cuvettes (one for absorption, one for fluorescence)

2. Procedure:

- Solution Preparation:

- Prepare a stock solution of the test sample (Pinacyanol bromide) and the standard.

- From these stocks, prepare a series of 5-6 dilutions for both the test sample and the standard. The concentrations must be carefully chosen so that the absorbance at the excitation wavelength is low (between 0.02 and 0.1) to prevent inner-filter effects.[9][10]

- Absorbance Measurement: For each prepared solution (both sample and standard), measure the absorbance at the chosen excitation wavelength (λex).

- Fluorescence Measurement:

- Set up the spectrofluorometer. Use the same excitation wavelength (λex) and identical instrument settings (e.g., excitation and emission slit widths) for all measurements of both the sample and the standard.[11]

- Measure the fluorescence emission spectrum for each solution.

- Measure the fluorescence emission of a solvent blank to subtract any background signal.

- Data Analysis:

- For each measured emission spectrum, integrate the total fluorescence intensity (the area under the curve).

- Create two separate plots: one for the test sample and one for the standard. In each plot, graph the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).

- Perform a linear regression for each data set. The slope of the resulting line is the gradient (Grad).

- Calculate the quantum yield of the test sample (Φf,X) using the following equation:[9]

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Molar Extinction Coefficient Determination.

Caption: Workflow for Relative Fluorescence Quantum Yield Determination.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. iiste.org [iiste.org]

- 5. mdpi.com [mdpi.com]

- 6. omlc.org [omlc.org]

- 7. Flash photolysis of cyanine dyes. Pinacyanol chloride (1,1′-diethyl-2,2′-carbocyanine chloride) - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Extinction Coefficient Determination - Creative Proteomics [creative-proteomics.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. iss.com [iss.com]

- 11. edinst.com [edinst.com]

Solubility Profile of Pinacyanol Bromide: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of pinacyanol bromide in water and various organic solvents. Aimed at researchers, scientists, and professionals in drug development, this document consolidates available data, outlines a general experimental protocol for solubility determination, and illustrates the compound's complex behavior in aqueous solutions.

Pinacyanol bromide (C₂₅H₂₅BrN₂) is a cationic cyanine (B1664457) dye utilized in various research applications, including as a histological stain and in the study of bacterial polysaccharides.[1][2] Understanding its solubility is critical for its effective application in experimental settings. However, obtaining precise quantitative solubility data for pinacyanol bromide is challenging due to its tendency to form aggregates in solution and the prevalence of data for its chloride counterpart, pinacyanol chloride. The information for pinacyanol chloride is often used as a proxy, assuming similar solubility behavior.

Quantitative and Qualitative Solubility Data

The following table summarizes the available solubility data for pinacyanol bromide and pinacyanol chloride. It is important to note the inconsistencies in the reported data, particularly for aqueous solutions, which is likely attributable to the compound's complex aggregation kinetics.

| Solvent | Pinacyanol Salt | Solubility | Data Type | Notes |

| Water | Bromide | Partly miscible | Qualitative | [3] |

| Water | Chloride | Water-soluble | Qualitative | [4] |

| Water | Unspecified | Very low (comparable to AgCl) | Qualitative | Aggregation into dimers, trimers, and H/J-aggregates occurs.[5] |

| 95% Ethyl Alcohol | Chloride | 0.5 - 2.0 g/L | Quantitative | |

| Ethanol | Chloride | Soluble | Qualitative | |

| Methanol | Chloride | Soluble (1% solution prepared) | Semi-quantitative | |

| Pyridine | Unspecified | More soluble than in alcohol | Qualitative | |

| Chloroform | Unspecified | Soluble (used for extraction) | Qualitative | |

| Quinoline | Unspecified | Soluble (used for extraction) | Qualitative |

Experimental Protocol for Solubility Determination

As no standardized protocol for determining the solubility of pinacyanol bromide is readily available, the following general methodology, adapted from standard laboratory practices, is proposed.

Objective: To determine the solubility of pinacyanol bromide in a given solvent at a specified temperature.

Materials:

-

Pinacyanol bromide

-

Selected solvent (e.g., water, ethanol)

-

Analytical balance

-

Vortex mixer

-

Water bath sonicator

-

Thermostatically controlled shaker

-

Spectrophotometer or other suitable analytical instrument

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of pinacyanol bromide to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature using a thermostatically controlled shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

To aid dissolution, especially in the initial stages, the mixture can be gently vortexed and sonicated in a water bath.[6]

-

-

Separation of Undissolved Solid:

-

Allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a membrane filter (e.g., 0.22 µm) to remove any undissolved particles. This step is crucial to prevent artificially high solubility measurements.

-

-

Quantification:

-

Analyze the concentration of pinacyanol bromide in the clear, filtered solution using a suitable analytical technique. UV-Vis spectrophotometry is often employed for colored compounds like pinacyanol, by measuring the absorbance at its maximum wavelength (λmax) and using a pre-established calibration curve.

-

The solubility is then expressed in units such as g/L or mol/L.

-

Aggregation of Pinacyanol in Aqueous Solution

In aqueous environments, pinacyanol exhibits complex, concentration-dependent self-aggregation. This behavior significantly influences its solubility and spectroscopic properties. At very low concentrations, it exists primarily as monomers. As the concentration increases, these monomers associate to form dimers, and subsequently higher-order structures known as H-aggregates (hypsochromically shifted absorption) and J-aggregates (bathochromically shifted absorption).

The following diagram illustrates this aggregation pathway.

Caption: Concentration-dependent aggregation of pinacyanol in aqueous solution.

References

Pinacyanol Bromide as a Solvatochromic Indicator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinacyanol bromide is a cationic cyanine (B1664457) dye recognized for its pronounced solvatochromism, the phenomenon where the color of a solution changes with the polarity of the solvent. This property makes it a valuable tool in various scientific and industrial applications, including the study of solvent properties, determination of critical micelle concentrations, and as a probe for microenvironments in biological and chemical systems. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and quantitative data associated with the use of pinacyanol bromide as a solvatochromic indicator.

The solvatochromic effect of pinacyanol arises from the differential solvation of its electronic ground and excited states.[1] In solvents of varying polarities, the energy difference between these states is altered, leading to a shift in the wavelength of maximum absorption (λmax) in the UV-Visible spectrum.[1] Generally, pinacyanol exhibits a bathochromic shift (a shift to longer wavelengths) as the solvent polarity decreases. This indicates that the ground state of the dye is more stabilized by polar solvents than the excited state.

Quantitative Solvatochromic Data

The solvatochromic behavior of pinacyanol has been quantified in a range of solvents. The following table summarizes the absorption maxima (λmax) of pinacyanol chloride, a close analog of pinacyanol bromide with identical electronic properties for solvatochromism, in various solvents.

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λmax (nm) |

| Water | 80.10 | 1.3330 | 600 |

| Ethylene Glycol | 41.40 | 1.4318 | 608 |

| Methanol | 32.60 | 1.3284 | 605 |

| Ethanol (B145695) | 24.55 | 1.3614 | 606 |

| Propan-1-ol | 20.33 | 1.3850 | 608 |

| Acetone | 20.70 | 1.3588 | 610 |

| Chloroform | 4.81 | 1.4459 | 620 |

| Dimethylformamide (DMF) | 38.25 | 1.4305 | 615 |

| Dimethyl sulfoxide (B87167) (DMSO) | 47.24 | 1.4770 | 618 |

Note: Data is for Pinacyanol Chloride, which exhibits analogous solvatochromic behavior to Pinacyanol Bromide.

The relationship between the absorption energy and solvent polarity can be further analyzed using empirical solvent polarity scales, such as the ET(30) scale. A linear correlation is often observed when plotting the absorption energy (in wavenumber) against the ET(30) values of the solvents, indicating the presence of specific solute-solvent interactions.

Experimental Protocols

Preparation of Pinacyanol Bromide Stock Solution

A stock solution of pinacyanol bromide is typically prepared in a non-polar or moderately polar solvent in which it is readily soluble, such as ethanol or methanol.

Materials:

-

Pinacyanol bromide powder

-

Spectroscopic grade ethanol (or other suitable solvent)

-

Volumetric flask (e.g., 10 mL or 25 mL)

-

Analytical balance

Procedure:

-

Accurately weigh a small amount of pinacyanol bromide powder (e.g., 1-5 mg) using an analytical balance.

-

Transfer the weighed powder to a clean, dry volumetric flask.

-

Add a small amount of the chosen solvent to the flask to dissolve the powder.

-

Once dissolved, dilute the solution to the mark with the same solvent.

-

Stopper the flask and invert it several times to ensure homogeneity. This stock solution can then be used to prepare working solutions of lower concentrations.

Protocol for Determining Solvatochromic Shifts

This protocol outlines the steps for measuring the absorption spectra of pinacyanol bromide in a series of solvents to determine its solvatochromic shifts.

Materials:

-

Pinacyanol bromide stock solution

-

A series of spectroscopic grade solvents of varying polarities

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Micropipettes

Procedure:

-

Prepare Working Solutions: For each solvent to be tested, prepare a dilute working solution of pinacyanol bromide from the stock solution. The final concentration should be adjusted to yield an absorbance in the optimal range of the spectrophotometer (typically 0.2 - 1.0). A typical starting point is to dilute the stock solution to a final concentration in the micromolar range.

-

Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up according to the manufacturer's instructions. Set the wavelength range to scan across the visible region (e.g., 400-800 nm).

-

Blank Measurement: Fill a clean quartz cuvette with the pure solvent that will be used for the first sample. This will serve as the blank. Place the cuvette in the spectrophotometer and record a baseline spectrum. This step corrects for any absorbance from the solvent and the cuvette itself.

-

Sample Measurement: Empty the blank cuvette and rinse it with a small amount of the pinacyanol bromide working solution for that solvent. Then, fill the cuvette with the working solution.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the recorded spectrum.

-

Repeat steps 3-6 for each of the different solvents being tested.

-

Record and Compare: Tabulate the λmax values obtained for each solvent to observe the solvatochromic shifts.

Visualization of Core Concepts

Signaling Pathway of Solvatochromism

The following diagram illustrates the underlying principle of solvatochromism for pinacyanol bromide, showing the differential solvation of the ground and excited states.

References

A Theoretical Exploration of the Electronic Structure of Pinacyanol Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinacyanol, a member of the cyanine (B1664457) dye family, has garnered significant interest within the scientific community due to its unique photophysical properties, including strong absorption in the visible region and fluorescence. These characteristics make it a valuable tool in various applications, from photosensitizers in photodynamic therapy to probes in biological imaging and as sensitizers in photographic emulsions. Understanding the electronic structure of pinacyanol is paramount to optimizing its performance in these applications and to designing novel derivatives with tailored properties.

This technical guide provides an in-depth overview of the theoretical methods employed to calculate the electronic structure of Pinacyanol Bromide. While specific computational data for Pinacyanol Bromide is limited in the current literature, this guide leverages the extensive research conducted on the closely related Pinacyanol Chloride. The electronic properties are primarily dictated by the cyanine cation, making the data for the chloride salt a reliable analogue for understanding the bromide counterpart. This document details the computational protocols, summarizes key quantitative data, and presents a logical workflow for such theoretical investigations.

Theoretical Background: The Quantum Mechanical Approach

The electronic structure of a molecule is governed by the principles of quantum mechanics. Theoretical calculations aim to solve the time-independent Schrödinger equation for the molecule to determine its energy levels and the spatial distribution of its electrons. For complex molecules like pinacyanol, exact solutions are not feasible, and therefore, approximations are employed.

The most common and effective methods for studying organic dyes are Density Functional Theory (DFT) for ground-state properties and Time-Dependent Density Functional Theory (TD-DFT) for excited-state properties. DFT approximates the many-electron problem by focusing on the electron density, which is a function of only three spatial coordinates, significantly reducing computational cost while maintaining a high degree of accuracy. TD-DFT extends this formalism to describe electronic transitions, providing insights into absorption spectra.

Computational Methodologies

The accuracy of theoretical calculations is highly dependent on the chosen computational method, specifically the functional and the basis set. The functional is an approximation to the exchange-correlation energy in DFT, while the basis set is a set of mathematical functions used to build the molecular orbitals.

Experimental Protocols

Detailed below are the typical computational protocols used for calculating the electronic structure of cyanine dyes like pinacyanol, based on published studies on Pinacyanol Chloride.

1. Ground State Geometry Optimization:

-

Objective: To find the most stable three-dimensional arrangement of atoms in the molecule.

-

Method: Density Functional Theory (DFT).

-

Software: Gaussian, GAMESS, or similar quantum chemistry packages.[3]

-

Procedure:

-

Construct the initial molecular structure of the Pinacyanol cation and the Bromide anion.

-

Define the charge and multiplicity of the system (for the cation, charge = +1, multiplicity = 1).

-

Perform a geometry optimization calculation using the chosen functional and basis set.

-

Verify that the optimized structure corresponds to a true energy minimum by performing a frequency calculation (no imaginary frequencies should be present).

-

2. Electronic Structure and Molecular Orbital Analysis:

-

Objective: To determine the energies and compositions of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

Method: DFT single-point energy calculation on the optimized geometry.

-

Procedure:

-

Use the optimized geometry from the previous step.

-

Perform a single-point energy calculation to obtain the molecular orbital energies and coefficients.

-

Analyze the character of the HOMO and LUMO to understand the nature of the fundamental electronic transition. For pinacyanol, the LUMO is predominantly of π character associated with the aromatic system, while the highest occupied molecular orbitals involve the counter-ion.[1][2]

-

3. Excited State Calculations and UV-Vis Spectrum Simulation:

-

Objective: To calculate the energies of electronic transitions and simulate the UV-Vis absorption spectrum.

-

Method: Time-Dependent Density Functional Theory (TD-DFT).

-

Procedure:

-

Use the optimized ground-state geometry.

-

Perform a TD-DFT calculation to obtain the vertical excitation energies and oscillator strengths of the lowest-lying singlet excited states.

-

The calculated excitation energies correspond to the absorption wavelengths, and the oscillator strengths are related to the intensity of the absorption peaks.

-

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from theoretical calculations on Pinacyanol Chloride, which serves as a close approximation for Pinacyanol Bromide.

| Computational Parameter | Methodology | Reference |

| Ground State Optimization | Functional: B3PW91 Basis Set: 6-311+G(2df,2p) | [1][2] |

| Excited State Calculation | Time-Dependent Density Functional Theory (TD-DFT) |

| Calculated Electronic Property | Value | Method | Reference |

| Vertical Ionization Potential | 6.2 ± 0.1 eV | DFT (B3LYP/6-311G(++G )) | [1] |

| Adiabatic Electron Affinity | 1.90 ± 0.05 eV | DFT (B3LYP/6-311G(++G )) | [1] |

| HOMO-LUMO Gap | Typically calculated, specific value for this method not provided in the search results. | DFT | |

| Lowest Excited Triplet State Energy | Calculated, but specific value not provided in the search results. | DFT | [1][2] |

Note: The HOMO (Highest Occupied Molecular Orbital) of the pinacyanol chloride system is associated with the halide anion, and the LUMO (Lowest Unoccupied Molecular Orbital) is of π character on the dye cation.[1][2]

Visualization of the Computational Workflow

The following diagram illustrates the logical workflow for the theoretical calculation of the electronic structure of Pinacyanol Bromide.

Caption: A flowchart of the computational workflow.

Conclusion and Future Directions

Theoretical calculations provide a powerful framework for understanding the electronic structure of Pinacyanol Bromide. By employing methods such as DFT and TD-DFT, researchers can gain valuable insights into molecular orbital energies, electronic transitions, and spectroscopic properties. This knowledge is crucial for the rational design of new cyanine dyes with enhanced properties for applications in drug development, bio-imaging, and materials science.

Future computational studies could focus on explicitly modeling Pinacyanol Bromide to discern any subtle differences arising from the bromide counter-ion compared to the chloride. Furthermore, investigating the influence of solvent effects and aggregation on the electronic structure would provide a more comprehensive understanding of pinacyanol's behavior in realistic environments. The continued synergy between theoretical calculations and experimental validation will undoubtedly accelerate the development of next-generation cyanine dyes for a wide array of scientific and technological advancements.

References

- 1. researchgate.net [researchgate.net]

- 2. Density functional theory calculations on rhodamine B and pinacyanol chloride. Optimized ground state, dipole moment, vertical ionization potential, adiabatic electron affinity and lowest excited triplet state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Pinacyanol Bromide Staining of Mitochondria in Live Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinacyanol bromide is a carbocyanine dye that has been historically noted for its use in staining mitochondria. As a cationic dye, its accumulation within mitochondria is likely driven by the negative mitochondrial membrane potential, making it a potential tool for assessing mitochondrial localization and, qualitatively, mitochondrial function in living cells. These application notes provide a comprehensive guide to utilizing Pinacyanol bromide for visualizing mitochondria in live-cell imaging applications. Due to the limited specific literature on Pinacyanol bromide for this application, the following protocols are based on general principles of live-cell mitochondrial staining and will require optimization for specific cell types and experimental conditions.

Data Presentation

Successful mitochondrial staining with Pinacyanol bromide will depend on key variables that require systematic optimization. The following tables provide a structured overview of these parameters and a template for recording experimental data.

Table 1: Reagent and Staining Parameters for Pinacyanol Bromide

| Parameter | Recommended Starting Range | Optimized Value (User Defined) | Notes |

| Pinacyanol Bromide Stock Solution | 1-10 mM in DMSO | Prepare fresh aliquots to avoid degradation. | |

| Working Concentration | 50 - 1000 nM | Test a range to find the lowest concentration with adequate signal and minimal toxicity. | |

| Incubation Time | 15 - 60 minutes | Longer times may increase signal but also potential toxicity. | |

| Incubation Temperature | 37°C (or optimal cell growth temp) | Maintain physiological conditions to ensure cell health. | |

| Wash Steps | 2-3 times with warm imaging medium | Essential for reducing background fluorescence. |

Table 2: Imaging Parameters for Pinacyanol Bromide

| Parameter | Recommended Starting Value | Optimized Value (User Defined) | Notes |

| Excitation Wavelength (λex) | ~600 nm | Based on absorbance of the monomeric form of Pinacyanol chloride. This needs to be experimentally determined for Pinacyanol bromide in a cellular environment. | |

| Emission Wavelength (λem) | ~620 - 680 nm | Typically red to far-red emission for cyanine (B1664457) dyes with this absorption profile. Requires experimental validation. | |

| Microscope Objective | High numerical aperture (e.g., 60x or 100x oil) | For resolving fine mitochondrial structures. | |

| Exposure Time / Laser Power | Minimize to reduce phototoxicity | Use the lowest possible illumination to prevent cell damage and photobleaching. |

Experimental Protocols

Preparation of Reagents

a. Pinacyanol Bromide Stock Solution (1 mM)

-

Molecular Weight of Pinacyanol Bromide (C₂₅H₂₅BrN₂): 433.39 g/mol .

-

Weigh out 0.43 mg of Pinacyanol bromide powder.

-

Dissolve in 1 mL of high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot into smaller volumes (e.g., 10 µL) in amber microcentrifuge tubes to protect from light.

-

Store at -20°C. Avoid repeated freeze-thaw cycles.

b. Live-Cell Imaging Medium

-

Use a phenol (B47542) red-free cell culture medium (e.g., FluoroBrite™ DMEM or similar) to reduce background fluorescence.

-

Supplement the medium as required for the specific cell line (e.g., with serum, glutamine, pyruvate).

-

Pre-warm the imaging medium to 37°C before use.

Staining Protocol for Adherent Cells

-

Plate cells on a glass-bottom dish or chamber slide suitable for fluorescence microscopy. Culture cells to 50-70% confluency.

-

On the day of the experiment, prepare the Pinacyanol bromide staining solution. Dilute the 1 mM stock solution in pre-warmed live-cell imaging medium to the desired final working concentration (start with a range of 100-500 nM).

-

Remove the culture medium from the cells.

-

Gently wash the cells once with pre-warmed live-cell imaging medium.

-

Add the staining solution to the cells, ensuring the cell monolayer is completely covered.

-

Incubate the cells for 15-45 minutes at 37°C in a CO₂ incubator, protected from light.

-

Remove the staining solution.

-

Wash the cells two to three times with pre-warmed live-cell imaging medium.

-

Add fresh, pre-warmed live-cell imaging medium to the cells.

-

Proceed with imaging immediately.

Staining Protocol for Suspension Cells

-

Transfer the required number of cells to a centrifuge tube.

-

Centrifuge at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells.

-

Carefully aspirate the supernatant.

-

Resuspend the cells gently in pre-warmed live-cell imaging medium.

-

Prepare the Pinacyanol bromide staining solution as described in step 2 of the adherent cell protocol.

-

Add the staining solution to the cell suspension.

-

Incubate for 15-45 minutes at 37°C, protected from light. Occasional gentle mixing can improve staining consistency.

-

Centrifuge the cells to pellet them.

-

Remove the staining solution and resuspend the cells in fresh, pre-warmed live-cell imaging medium.

-

Repeat the wash step (centrifugation and resuspension) two more times.

-

After the final wash, resuspend the cells in fresh imaging medium. Cells can be transferred to a glass-bottom dish for imaging or analyzed by flow cytometry.

Control Experiments

-

Positive Control: Use a well-characterized mitochondrial stain (e.g., MitoTracker™ Red CMXRos) to confirm that the imaging setup and cell conditions are appropriate for mitochondrial visualization.

-

Negative Control (Depolarization): To confirm that Pinacyanol bromide accumulation is dependent on mitochondrial membrane potential, treat cells with a mitochondrial membrane potential uncoupler, such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP; 10 µM for 15-30 minutes), before or during staining. A significant decrease in the mitochondrial fluorescence signal would indicate potential-dependent staining.

-

Cytotoxicity Control: Perform a cell viability assay (e.g., using a live/dead stain like Calcein-AM and Ethidium Homodimer-1) on cells stained with the optimized concentration of Pinacyanol bromide to ensure that the staining procedure is not inducing significant cell death.

Mandatory Visualizations

Using Pinacyanol bromide for DNA quantification in solution

Introduction

Accurate quantification of DNA is a critical step in a wide range of molecular biology applications, including next-generation sequencing, PCR, and cloning. While various methods exist for this purpose, fluorescence-based assays are highly regarded for their sensitivity and specificity. This document provides a detailed overview of DNA quantification methods, with a focus on fluorescence-based assays.

Note on Pinacyanol Bromide: As of the latest literature review, there are no established and validated protocols for the use of Pinacyanol bromide for the specific application of DNA quantification in solution. Pinacyanol is a cationic cyanine (B1664457) dye, and while some cyanine dyes are used as nucleic acid stains, the specific methodology and quantitative data for Pinacyanol bromide in this context are not available. The protocols detailed below are for widely accepted and validated methods.

Principles of DNA Quantification

Spectrophotometric Quantification

A traditional method for DNA quantification involves measuring the absorbance of ultraviolet light at a wavelength of 260 nm (A260) using a spectrophotometer.[1][2][3][4][5] An A260 reading of 1.0 is generally correlated to a concentration of 50 µg/mL of double-stranded DNA (dsDNA).[1][3][5] While straightforward, this method can be prone to inaccuracies due to interference from other molecules that absorb at 260 nm, such as RNA and free nucleotides. The ratio of absorbance at 260 nm to 280 nm (A260/A280) is used to assess the purity of the DNA sample, with a ratio of ~1.8 being indicative of pure DNA.[1][3][6]

Fluorescence-Based Quantification

Fluorescence-based DNA quantification utilizes fluorescent dyes that exhibit enhanced fluorescence upon binding to DNA.[7][8] This method is generally more sensitive and specific than spectrophotometry. Dyes like PicoGreen and SYBR Green are highly specific for dsDNA and are less susceptible to interference from other nucleic acids or contaminants.[8][9] The fluorescence intensity is directly proportional to the amount of DNA in the sample, allowing for accurate quantification when compared to a standard curve of known DNA concentrations.

Established Protocol: dsDNA Quantification Using a PicoGreen-based Assay

This protocol is based on the principles of highly sensitive, fluorescence-based dsDNA quantification.

Materials and Reagents

-

Fluorescent dye concentrate (e.g., PicoGreen)

-

Dilution buffer (e.g., 1X TE buffer)

-

dsDNA standard of known concentration (e.g., Lambda DNA)

-

Nuclease-free microplates (e.g., 96-well black plates)

-

Microplate reader with fluorescence detection capabilities (excitation ~480 nm, emission ~520 nm)

Experimental Protocol

-

Preparation of Reagents:

-

Allow all reagents to equilibrate to room temperature.

-

Prepare a 1:200 dilution of the fluorescent dye concentrate in 1X TE buffer.[6] Protect this working solution from light.

-

-

Preparation of DNA Standards:

-

Prepare a series of dsDNA standards by diluting the stock DNA standard in 1X TE buffer. A typical standard curve might range from 0 ng/mL to 100 ng/mL.[6]

-

-

Sample Preparation:

-

If necessary, dilute the experimental DNA samples to fall within the linear range of the assay.

-

-

Assay Procedure:

-

Aliquot 2 µL of each DNA standard and each unknown DNA sample into individual wells of the microplate.[6]

-

Include a "no DNA" control (blank) containing only 1X TE buffer.

-

Add 198 µL of the diluted fluorescent dye working solution to each well.[6]

-

Mix gently by pipetting or shaking the plate on a plate shaker for 2-5 minutes, protected from light.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of each well using a microplate reader with the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Subtract the average fluorescence intensity of the blank from all other readings.

-

Generate a standard curve by plotting the fluorescence intensity of the DNA standards against their known concentrations.

-

Determine the concentration of the unknown DNA samples by interpolating their fluorescence intensity values on the standard curve.

-

Data Presentation

Table 1: Example DNA Standard Curve Data

| DNA Standard Concentration (ng/mL) | Average Fluorescence Intensity (RFU) |

| 0 | 50 |

| 10 | 550 |

| 25 | 1300 |

| 50 | 2550 |

| 75 | 3800 |

| 100 | 5050 |

Table 2: Quantification of Unknown DNA Samples

| Sample ID | Average Fluorescence Intensity (RFU) | Calculated Concentration (ng/mL) |

| Sample A | 1800 | 35.3 |

| Sample B | 3200 | 63.1 |

| Sample C | 800 | 15.8 |

Visualizations

References

- 1. Quantification of DNA [qiagen.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Nucleic acid quantitation - Wikipedia [en.wikipedia.org]

- 4. How do I determine the concentration, yield and purity of a DNA sample? [promega.sg]

- 5. How do I determine the concentration, yield and purity of a DNA sample? [worldwide.promega.com]

- 6. DNA Source Selection for Downstream Applications Based on DNA Quality Indicators Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A quantitative fluorescence‐based steady‐state assay of DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. blog.addgene.org [blog.addgene.org]

- 9. biotium.com [biotium.com]

Pinacyanol Bromide as a Fluorescent Probe in Drug Delivery Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinacyanol bromide is a cationic cyanine (B1664457) dye that exhibits environment-sensitive fluorescence, making it a valuable tool for various applications in drug delivery research.[1] Its spectral properties are known to change in response to its local environment, such as polarity and aggregation state, which can be leveraged to study the encapsulation, stability, and release of drugs from various delivery systems.[2][3] This document provides detailed application notes and experimental protocols for utilizing pinacyanol bromide as a fluorescent probe in drug delivery studies.

Physicochemical and Spectroscopic Properties

Pinacyanol bromide's utility as a fluorescent probe stems from its distinct spectroscopic characteristics, which are sensitive to the surrounding medium.

Table 1: Spectroscopic Properties of Pinacyanol Bromide

| Property | Value | Solvent/Conditions |

| Molecular Formula | C₂₅H₂₅BrN₂ | - |

| Molecular Weight | 433.38 g/mol | - |

| Appearance | Green or very dark green powder | - |

| Absorption Maxima (λmax) | ~600-607 nm (monomer) | Methanol/Ethanol |

| ~550 nm (dimer) | Aqueous solutions | |

| ~511-520 nm (H-aggregates) | Aqueous solutions at high concentrations | |

| Fluorescence Emission Maximum (λem) | ~622 nm | Methanol |

| Fluorescence Quantum Yield | 0.001 | Methanol (excitation at 550 nm)[2] |

Note: The absorption and emission maxima of pinacyanol can shift depending on the solvent polarity and the formation of aggregates.[3][4]

Pinacyanol exists in a monomer-dimer equilibrium in aqueous solutions, and at higher concentrations, it can form H-aggregates (face-to-face stacking) and J-aggregates (edge-to-edge stacking), each with distinct absorption spectra.[4][5][6] This aggregation behavior is sensitive to the presence of surfactants and can be used to study the interaction of the probe with drug delivery vehicles like micelles and liposomes.[2][7]

Application Notes

Assessing Drug Carrier Loading and Stability

The change in the fluorescence spectrum of pinacyanol bromide upon encapsulation within a drug carrier can be used to assess loading efficiency and the stability of the formulation. When encapsulated in the hydrophobic core of nanoparticles or liposomes, a blue shift in the absorption spectrum and an increase in fluorescence intensity are often observed due to the disaggregation of the dye and the change in the microenvironment polarity.

Monitoring Drug Release

The release of a drug from a carrier can be monitored using pinacyanol bromide through fluorescence quenching and de-quenching mechanisms. If the drug and pinacyanol are co-encapsulated at a high concentration, the fluorescence of pinacyanol may be quenched. Upon release from the carrier and dilution in the surrounding medium, the fluorescence can be recovered, providing a real-time measure of the release kinetics.

Cellular Uptake and Intracellular Trafficking Studies

Pinacyanol bromide can be used to label drug delivery vehicles to visualize their uptake into cells and track their intracellular fate using fluorescence microscopy. The probe's fluorescence allows for the real-time observation of the nanoparticles' interaction with cellular membranes and their localization within different cellular compartments.

Photodynamic Therapy (PDT)

Pinacyanol bromide has been explored for its potential in photodynamic therapy.[8] When activated by light of a specific wavelength, it can generate reactive oxygen species (ROS) that are toxic to cancer cells. This application can be combined with drug delivery by encapsulating both pinacyanol and a chemotherapeutic agent in the same carrier for a synergistic therapeutic effect.

Experimental Protocols

Protocol 1: Preparation and Characterization of Pinacyanol Bromide-Loaded Nanoparticles

This protocol describes the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating pinacyanol bromide as a model fluorescent probe.

Materials:

-

Pinacyanol bromide

-

Poly(lactic-co-glycolic acid) (PLGA)

-

Poly(vinyl alcohol) (PVA)

-

Dichloromethane (DCM)

-

Deionized water

-

Dialysis membrane (MWCO 10 kDa)

Procedure:

-

Preparation of the organic phase: Dissolve 100 mg of PLGA and 1 mg of pinacyanol bromide in 5 mL of DCM.

-

Preparation of the aqueous phase: Prepare a 1% (w/v) solution of PVA in 100 mL of deionized water.

-

Emulsification: Add the organic phase to the aqueous phase and emulsify using a probe sonicator for 2 minutes on an ice bath.

-

Solvent evaporation: Stir the resulting oil-in-water emulsion at room temperature for 4 hours to allow the DCM to evaporate.

-

Nanoparticle collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes.

-

Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water by repeated centrifugation and resuspension.

-